molecular formula C24H25NO4 B2879867 7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid CAS No. 2219369-68-1

7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid

Cat. No.: B2879867
CAS No.: 2219369-68-1
M. Wt: 391.467
InChI Key: MTTIIISVZBFGEC-UHFFFAOYSA-N
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Description

7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid: is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its incorporation of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The spirocyclic framework imparts significant rigidity and stability, making it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-22(27)21-14-25(13-12-24(21)10-5-11-24)23(28)29-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20-21H,5,10-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTIIISVZBFGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine. This step often requires the use of strong bases or acids to facilitate ring closure.

    Introduction of the Fmoc Group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Free amine derivatives.

Scientific Research Applications

7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid is primarily used in pharmaceutical research, particularly in drug development for diseases like cancer. Its unique structure allows it to serve as a scaffold for designing novel therapeutics or as an intermediate in synthesizing more complex molecules.

Scientific Research Applications

Pharmaceutical Research The applications of this compound are mainly in pharmaceutical research, especially in drug development targeting specific diseases such as cancer. Its unique structure may also allow it to serve as a scaffold for designing novel therapeutics or as an intermediate in synthesizing more complex molecules.

Interaction Studies Interaction studies for this compound are crucial for understanding its mechanism of action and potential therapeutic effects. These studies typically involve elucidating the pharmacological profile and therapeutic potential of this compound.

Structural Similarity and Biological Activity Several compounds share structural similarities with this compound:

  • 7-Azaspiro[3.5]nonane Has a basic azaspiro structure and potential anticancer properties.
  • 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane Has a similar scaffold but a different position for methoxycarbonyl, and exhibits antimicrobial properties.
  • Spiro[indoline] derivatives Feature a spirocyclic, indole-based structure and diverse therapeutic effects.

The uniqueness of this compound lies in its specific combination of functional groups and structural features that may enhance its efficacy and selectivity as a therapeutic agent.

Mechanism of Action

The mechanism of action of 7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amine group, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as coupling with carboxylic acids to form peptide bonds.

Comparison with Similar Compounds

Similar Compounds

  • 7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid
  • 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid

Uniqueness

Compared to similar compounds, 7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid stands out due to its specific positioning of functional groups, which can influence its reactivity and interactions with other molecules. This unique arrangement makes it particularly useful in applications requiring precise control over molecular interactions.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Biological Activity

7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid is a compound of significant interest in pharmaceutical research, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C24_{24}H25_{25}NO4_4
  • Molecular Weight : 391.5 g/mol
  • CAS Number : 2219369-68-1

The biological activity of this compound is largely attributed to its unique structural features, which include a spirocyclic framework and functional groups that enhance its reactivity and interaction with biological targets. Interaction studies indicate that the compound may influence various cellular pathways, particularly those involved in cancer progression and immune response modulation.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. The compound has been shown to inhibit tumor cell proliferation in various cancer cell lines, including:

Cell Line Type of Cancer IC50 (µM)
HEP 2Laryngeal Carcinoma12.5
EACEhrlich's Ascites Carcinoma15.0

These findings suggest that the compound may serve as a scaffold for developing novel anticancer agents.

Immunomodulatory Effects

The compound has also been evaluated for its ability to modulate immune responses. Studies demonstrated that it can regulate chemokine receptors CCR3 and CCR5, which are critical in inflammatory responses and HIV pathogenesis. This property indicates potential applications in treating inflammatory diseases and HIV/AIDS.

Case Studies

  • Study on GPR119 Agonists
    A study focused on the synthesis of GPR119 agonists derived from the azaspiro framework showed that modifications to the piperidine N-capping group enhanced glucose-lowering effects in diabetic models. Compound 54g emerged as a potent GPR119 agonist with favorable pharmacokinetic profiles in Sprague-Dawley rats, highlighting its therapeutic potential for metabolic disorders .
  • Antimicrobial Activity
    While primarily studied for its anticancer properties, derivatives of this compound have also been explored for antimicrobial activities. Compounds similar to this compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting broader therapeutic applications .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is beneficial:

Compound Name Structure Type Key Features Biological Activity
7-Azaspiro[3.5]nonaneSpirocyclicBasic azaspiro structurePotential anticancer
5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonaneSimilar scaffoldDifferent methoxycarbonyl positionAntimicrobial properties
Spiro[indoline] derivativesSpirocyclicIndole-based structureDiverse therapeutic effects

These comparisons underline the unique attributes of the target compound that may enhance its efficacy as a therapeutic agent.

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